Methyl 1-ethyl-4-hydroxyindole-6-carboxylate
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Overview
Description
Methyl 1-ethyl-4-hydroxyindole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 1-ethyl-4-hydroxyindole-6-carboxylate, typically involves the construction of the indole ring system followed by functionalization. One common method involves the reaction of 1-hydroxyindole-3-carboxylate with methyl iodide (MeI) to afford the desired compound in high yield .
Industrial Production Methods
Industrial production of indole derivatives often employs biotechnological approaches, such as fermentation of glucose or tryptophan by microbial cell factories. These methods are advantageous due to their sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-hydroxyindole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole nucleus
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
Methyl 1-ethyl-4-hydroxyindole-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of natural colorants, flavor, and fragrance applications .
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-4-hydroxyindole-6-carboxylate involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as a signaling molecule. These interactions contribute to its therapeutic potential and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxyindole-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 1-ethyl-4-hydroxyindole-6-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 1-ethyl-4-hydroxyindole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-13-5-4-9-10(13)6-8(7-11(9)14)12(15)16-2/h4-7,14H,3H2,1-2H3 |
InChI Key |
GJLRBXBEKOUSJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2O)C(=O)OC |
Origin of Product |
United States |
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